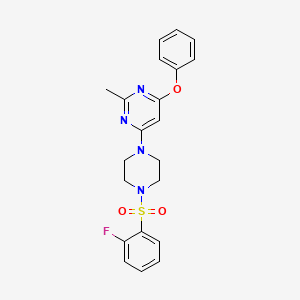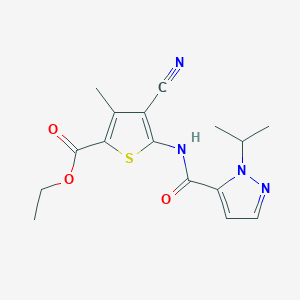
ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and crystal structure determination of related compounds have been a significant area of research. For instance, compounds synthesized via the treatment of precursors with ethyl 2-cyano-3,3-dimethylthioacrylate have been studied for their crystal structures, determined by X-ray diffraction methods. These studies contribute to understanding the molecular configuration and stability, essential for designing compounds with desired biological activities (Minga, 2005).
Biological Activities
Several studies have explored the biological activities of derivatives of ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate. Preliminary bioassays indicated that certain compounds show fungicidal and plant growth regulation activities, highlighting the potential for agricultural applications (Minga, 2005). Additionally, the modification and functionalization of these compounds have been pursued to enhance their biological activities, including cytotoxic activities against cancer cell lines, suggesting their potential in medicinal chemistry and drug design (Deady et al., 2003).
Chemical Modifications and Functionalization
Research has also focused on chemical modifications and functionalization to create derivatives with enhanced properties or new functionalities. For example, the synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes from ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate showcases the compound's versatility in generating a range of heterocyclic compounds with potential applications in dyeing and pigments (Bailey, 1977).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Pyranpyrazole derivatives, related to the discussed compound, have been identified as effective corrosion inhibitors for mild steel, valuable for industrial applications, especially in acidic environments common in pickling processes. This research underscores the potential of these compounds in materials science and engineering (Dohare et al., 2017).
Propiedades
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-propan-2-ylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-5-23-16(22)13-10(4)11(8-17)15(24-13)19-14(21)12-6-7-18-20(12)9(2)3/h6-7,9H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEITSXKQNYAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
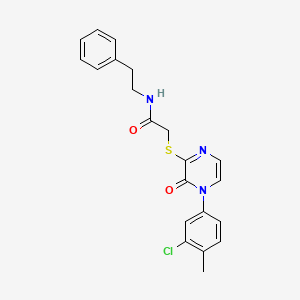

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)

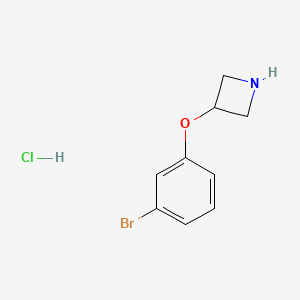
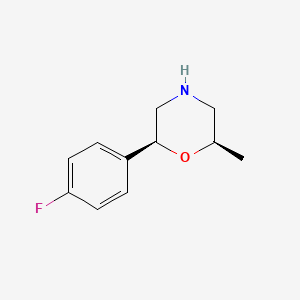
![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
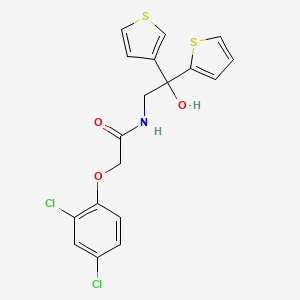
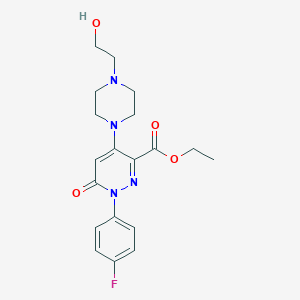

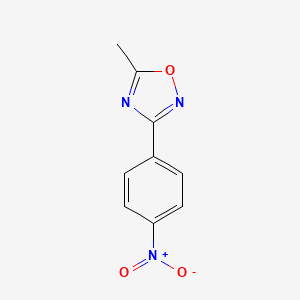
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)
